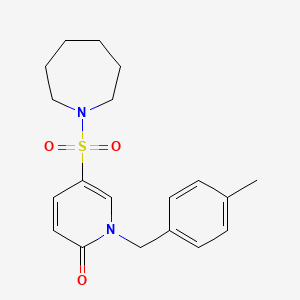

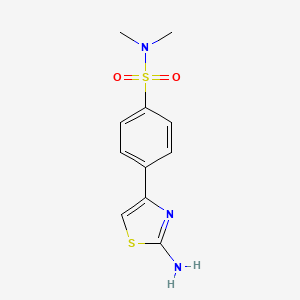

5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one, also known as AMG 837, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent and selective agonist of the G-protein-coupled receptor GPR40, which is primarily expressed in pancreatic β-cells. GPR40 activation has been shown to stimulate insulin secretion, making AMG 837 a promising candidate for the treatment of type 2 diabetes.

Scientific Research Applications

Synthesis and Transformations in Heterocyclic Compounds

Research demonstrates the synthesis and characterization of various spiro thiazolinone heterocyclic compounds, highlighting the versatility of heterocyclic compounds in creating novel bioactive substances. Compounds like 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one were synthesized and exhibited higher antimicrobial activities with increasing fusion of heterocyclic rings (Patel & Patel, 2015).

Structural and Spectral Studies

The structural and spectral characteristics of similar compounds, such as 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, were analyzed using crystal structure and spectral studies. These compounds displayed different solvatochromic behaviors, providing insights into the interaction of these compounds with their environment (Shankar et al., 2014).

Antimicrobial Activity

A novel compound, 5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol, showed significant antimicrobial activity. Its synthesis and screening against various microorganisms suggest potential applications in antimicrobial therapies (Patel, Patel, & Patel, 2011).

Analgesic and Anti-inflammatory Properties

Research on pyrrolo[1,2-a]pyrrole derivatives, including azepine variants, demonstrated promising analgesic and anti-inflammatory properties. These findings are crucial for developing new therapeutic agents in pain management and inflammation control (Muchowski et al., 1985).

Radical Scavenging and Antibacterial Properties

The study of azo-azomethine dyes based on pyridine derivatives, such as the compound 5H-dibenzo[b,f]azepine, revealed significant antibacterial activity against various pathogens and also showed radical scavenging properties. These properties are essential for developing new antimicrobial and antioxidant agents (Azarbani et al., 2016).

Cycloaddition Reactions in Synthesis

The application of cycloaddition reactions in synthesizing triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, including the use of azepine derivatives, demonstrates the compound's utility in creating diverse heterocyclic structures with potential biological activities (Gao & Lam, 2008).

Generation of Neutral and Cationic Isomers

Studies on the generation of neutral and cationic hydrogen shift isomers of pyridine, including azepine variants, provide valuable insights into the stability and reactivity of these molecules. This knowledge is crucial for designing molecules with desired properties for various applications (Lavorato et al., 1998).

properties

IUPAC Name |

5-(azepan-1-ylsulfonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-16-6-8-17(9-7-16)14-20-15-18(10-11-19(20)22)25(23,24)21-12-4-2-3-5-13-21/h6-11,15H,2-5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJMTNTUFHXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)

![Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2384028.png)

![(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2384029.png)

![2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2384033.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2384034.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)

![1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2384040.png)

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)

![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)